molecular formula C10H18FN3 B11733824 N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11733824
M. Wt: 199.27 g/mol
InChI Key: TVYJFYLOBRVYED-UHFFFAOYSA-N
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Description

N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: is an organic compound with the molecular formula C10H19ClFN3. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluoroethyl group and a butyl group attached to the pyrazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

    Introduction of the fluoroethyl group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the butyl group: The butyl group can be attached through alkylation reactions using butyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the butyl group can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
  • N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Uniqueness

N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is unique due to the specific positioning of the fluoroethyl and butyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C10H18FN3

Molecular Weight

199.27 g/mol

IUPAC Name

N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C10H18FN3/c1-3-4-6-12-10-8-14(7-5-11)13-9(10)2/h8,12H,3-7H2,1-2H3

InChI Key

TVYJFYLOBRVYED-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1C)CCF

Origin of Product

United States

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